molecular formula C10H10N2O3 B8807381 5-Cyano-6-isopropoxynicotinic acid

5-Cyano-6-isopropoxynicotinic acid

Cat. No.: B8807381
M. Wt: 206.20 g/mol
InChI Key: VJNXIXYJXKCOIA-UHFFFAOYSA-N
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Description

5-Cyano-6-isopropoxynicotinic acid is a substituted nicotinic acid derivative featuring a cyano group at position 5 and an isopropoxy group at position 6 on the pyridine ring. This compound belongs to a class of heterocyclic carboxylic acids with applications in pharmaceuticals, agrochemicals, and material science. Its structural uniqueness arises from the electron-withdrawing cyano group and the sterically bulky isopropoxy substituent, which influence its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-cyano-6-propan-2-yloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6(2)15-9-7(4-11)3-8(5-12-9)10(13)14/h3,5-6H,1-2H3,(H,13,14)

InChI Key

VJNXIXYJXKCOIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Functional Group Comparison

Compound Name CAS Number Position 5 Substituent Position 6 Substituent Key Functional Groups
5-Cyano-6-isopropoxynicotinic acid N/A Cyano (CN) Isopropoxy (O-iPr) Carboxylic acid, Cyano
5-Chloro-6-isopropoxynicotinic acid 187401-45-2 Chloro (Cl) Isopropoxy (O-iPr) Carboxylic acid, Chloro
5-Chloro-6-hydroxynicotinic acid 54127-63-8 Chloro (Cl) Hydroxy (OH) Carboxylic acid, Chloro, OH
Methyl 5-chloro-6-methoxynicotinate 220656-93-9 Chloro (Cl) Methoxy (OMe) Methyl ester, Chloro, OMe
5-Chloro-6-methoxynicotinaldehyde 132865-44-2 Chloro (Cl) Methoxy (OMe) Aldehyde, Chloro, OMe

Key Observations :

  • Electronic Effects: The cyano group in this compound is a stronger electron-withdrawing group compared to chloro, enhancing the acidity of the carboxylic acid moiety. This contrasts with chloro analogs, where electron-withdrawing effects are less pronounced .
  • Solubility : Hydroxy or methoxy substituents (e.g., 5-chloro-6-hydroxynicotinic acid) may improve aqueous solubility relative to isopropoxy derivatives due to increased hydrogen-bonding capacity .

Physicochemical and Reactivity Differences

Melting Points and Stability :

  • Chloro-substituted analogs (e.g., 5-chloro-6-isopropoxynicotinic acid) typically exhibit higher melting points than cyano derivatives due to stronger halogen-based intermolecular interactions. However, the cyano group may enhance thermal stability by forming resonance-stabilized structures .
  • Methyl esters (e.g., Methyl 5-chloro-6-methoxynicotinate) are generally more volatile and less polar than carboxylic acids, favoring applications in gas-phase reactions .

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